molecular formula C20H28O B1193084 Lynestrenol CAS No. 52-76-6

Lynestrenol

Cat. No. B1193084
CAS RN: 52-76-6
M. Wt: 284.443
InChI Key: YNVGQYHLRCDXFQ-JBKQDOAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lynestrenol is a progestin medication used in birth control pills and in the treatment of gynecological disorders . It is available both alone and in combination with an estrogen . It is a synthetic progestogen, and hence is an agonist of the progesterone receptor . It has weak androgenic and estrogenic activity and no other important hormonal activity .


Synthesis Analysis

Lynestrenol is a synthetic progesteronelike drug . A diversity-oriented synthesis (DOS) approach has been used to functionalize 17-ethynyl-17-hydroxysteroids through a one-pot procedure involving a ring-closing enyne metathesis (RCEYM) and a Diels–Alder reaction on the resulting diene, under microwave irradiations .


Molecular Structure Analysis

The molecular formula of Lynestrenol is C20H28O . The average mass is 284.436 Da and the monoisotopic mass is 284.214020 Da .


Chemical Reactions Analysis

Lynestrenol is a prodrug, and upon oral administration, it is rapidly and almost completely converted into norethisterone, a potent progestogen, in the liver during first-pass metabolism . No other metabolites besides norethisterone are formed from lynestrenol .


Physical And Chemical Properties Analysis

The molecular formula of Lynestrenol is C20H28O and the molecular weight is 284.44 . Its stability is 3 years at -20°C in powder form and 1 year at -80°C in solvent .

Scientific Research Applications

Reproductive Health and Contraception

Lynestrenol is widely used in reproductive health, particularly as a component of oral contraceptives. It functions by suppressing ovulation through the inhibition of follicle development and altering the endometrial lining, making it less suitable for implantation . Research has shown that Lynestrenol, in combination with estrogen, is effective in preventing pregnancy and is also used in treating menstrual disorders .

Animal Reproduction Studies

In animal studies, Lynestrenol has been shown to have a potent oral progestagen effect. It inhibits ovulation in rats by preventing the development of follicles. However, it exhibits weak estrogenic and androgenic activities and does not significantly affect nidation or pregnancy maintenance in rats .

Immunostimulatory Properties

Lynestrenol has been investigated for its immunostimulatory properties. It enhances the lymphocyte response to various stimuli and increases monocyte phagocytosis. These properties suggest potential therapeutic applications in enhancing immune responses, particularly in cancer research where it has been shown to delay tumor appearance in hamsters and improve T-cell function in lung cancer patients .

Teratogenicity and Embryotoxicity Research

The effects of Lynestrenol on embryonic development have been studied, revealing its potential teratogenic and embryotoxic effects when administered orally to pregnant rabbits. The research indicates a significant increase in post-implantation loss and abnormal fetal development at certain doses .

Transdermal Drug Delivery Systems

Lynestrenol has been incorporated into transfersomal gel preparations for transdermal delivery. This method aims to bypass the gastrointestinal tract and potential first-pass metabolism, providing a steady hormone level and potentially reducing systemic side effects. The in vitro studies suggest that transfersomes could be a promising method for Lynestrenol delivery into fat tissues .

Venous Thrombotic Risk in Oral Contraceptive Use

Research has also focused on the venous thrombotic risks associated with oral contraceptives containing Lynestrenol. Studies have aimed to understand the relationship between hormone dosage and type with the risk of venous thrombosis, contributing to safer contraceptive options .

Safety And Hazards

Lynestrenol is suspected of causing cancer and damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are advised .

Future Directions

Lynestrenol has mostly been used in Europe and elsewhere in the world and was never marketed in the United States . It is used as a component of oral contraceptives in combination with an estrogen and is used in the treatment of gynecological disorders such as menstrual disorders .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVGQYHLRCDXFQ-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021478
Record name Lynestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lynestrenol, a synthetic steroid progesterone-like substance, has been found to enhance the stimulation of normal human lymphocytes. It increases the phytohemagglutinin response and the mixed-lymphocyte cultures. This augmentation can, in some cases, be higher than 100% of the phytohemagglutinin or mixed lymphocyte reaction baseline. There is no significant effect on the pokeweed mitogen stimulation. It is concluded that lynestrenol can modulate, "in vitro", some T cell functions., In 10 women taking 0.5 mg lynestrenol for oral contraception endometrium biopsies were carried out in several consecutive cycles between the 21st and 25th day of each cycle. In addition pregnandiol excretion in the urine was measured in one of the last three treatment cycles always on the 10th and 21st day of cycle. During treatment of a characteristic, monomorphic microscopical endometrium picture was observed with hardly distinct endometrium glands and only slight decidualike transformation of cellular elements of the stroma. From these histological pictures it is concluded that oral application of 0,5 mg lynestrenol produces endometrium changes characterized by insufficient transformation so that nidation of a blastocyte becomes impossible.
Record name Lynestrenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Lynestrenol

Color/Form

Solid

CAS RN

52-76-6
Record name Lynestrenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lynestrenol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lynestrenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12474
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LYNESTRENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name LYNESTRENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lynestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lynestrenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYNESTRENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2Z8ALG4U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lynestrenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

158-160 °C
Record name Lynestrenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.